molecular formula C14H14N2O2 B1399776 4-AMINO-3-(BENZYLOXY)BENZAMIDE CAS No. 1406144-59-9

4-AMINO-3-(BENZYLOXY)BENZAMIDE

Cat. No.: B1399776
CAS No.: 1406144-59-9
M. Wt: 242.27 g/mol
InChI Key: CYJWOCKABQRBPJ-UHFFFAOYSA-N
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Description

4-AMINO-3-(BENZYLOXY)BENZAMIDE is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position and a benzyloxy group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-3-(BENZYLOXY)BENZAMIDE typically involves the condensation of 4-amino-3-hydroxybenzoic acid with benzyl chloride in the presence of a base, followed by amidation with ammonia or an amine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium hydroxide .

Industrial Production Methods: Industrial production methods for benzamide derivatives, including this compound, often employ green chemistry principles. One such method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid .

Chemical Reactions Analysis

Types of Reactions: 4-AMINO-3-(BENZYLOXY)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include nitrobenzamides, hydroxybenzamides, and various substituted benzamides .

Scientific Research Applications

4-AMINO-3-(BENZYLOXY)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-3-(BENZYLOXY)BENZAMIDE involves its interaction with specific molecular targets. For instance, as an amyloid-beta aggregation inhibitor, it binds to amyloid-beta peptides, preventing their aggregation into neurotoxic forms. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the peptides .

Comparison with Similar Compounds

  • 4-Amino-3-hydroxybenzamide
  • 4-Amino-3-methoxybenzamide
  • 4-Amino-3-chlorobenzamide

Comparison: 4-AMINO-3-(BENZYLOXY)BENZAMIDE is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and ability to cross biological membranes. This property distinguishes it from other similar compounds, making it more effective in certain biological applications .

Properties

IUPAC Name

4-amino-3-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWOCKABQRBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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